molecular formula C26H31ClN2O2 B14493541 Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride CAS No. 63452-83-5

Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride

Cat. No.: B14493541
CAS No.: 63452-83-5
M. Wt: 439.0 g/mol
InChI Key: CSOBJHNFMCWQQP-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is a chemical compound with the molecular formula C26H30N2O2·HCl. It is a derivative of lysine, where the amino group at the 6th position is protected by a trityl group. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride typically involves the protection of the amino group of lysine with a trityl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trityl group can be selectively removed under acidic conditions to expose the amino group for further functionalization.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then be used in peptide coupling reactions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.

    Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.

Major Products Formed

    Deprotected Amino Acid: Removal of the trityl group yields 2-amino-6-aminohexanoic acid.

    Hydrolyzed Ester: Hydrolysis of the ester group yields 2-amino-6-(tritylamino)hexanoic acid.

Scientific Research Applications

Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method.

    Biological Studies: The compound is used to study the structure and function of proteins and peptides.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminohexanoate hydrochloride: Similar in structure but lacks the trityl protecting group.

    Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride: Another protected lysine derivative with a different protecting group (Boc).

Uniqueness

Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is unique due to the presence of the trityl protecting group, which offers selective protection and deprotection under specific conditions. This makes it particularly useful in peptide synthesis where selective protection of functional groups is crucial.

Properties

CAS No.

63452-83-5

Molecular Formula

C26H31ClN2O2

Molecular Weight

439.0 g/mol

IUPAC Name

methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride

InChI

InChI=1S/C26H30N2O2.ClH/c1-30-25(29)24(27)19-11-12-20-28-26(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18,24,28H,11-12,19-20,27H2,1H3;1H

InChI Key

CSOBJHNFMCWQQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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